HDAC6 degrader 9c

HDAC6 degradation PROTAC potency DC50 comparison

HDAC6 degrader 9c (dHDAC6 9c) is the first-in-class bifunctional PROTAC that selectively degrades HDAC6 via CRBN-mediated ubiquitination. Unlike occupancy-driven pan-HDAC inhibitors (e.g., SAHA) that cause non-selective toxicity, 9c achieves isoform-selective protein elimination despite its non-selective binding warhead, abrogating both catalytic and scaffolding functions. • DC50 = 34 nM, Dmax = 70.5% in MCF-7 cells; hook effect at ~300 nM • Preferentially degrades HDAC6 over HDAC1/2/4 isoforms • Essential reference standard for benchmarking next-gen HDAC6 degraders (e.g., NP8) • Supplied with rigorous analytical characterization for reproducible SAR studies

Molecular Formula C37H45N9O10
Molecular Weight 775.82
CAS No. 2235382-05-3
Cat. No. B607926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHDAC6 degrader 9c
CAS2235382-05-3
SynonymsHDAC6 degrader 9c, dHDAC6 9c
Molecular FormulaC37H45N9O10
Molecular Weight775.82
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=CN(N=N4)CCOCCOCCOC5=CC=C(C=C5)C=NNC(=O)CCCCCCC(=O)NO
InChIInChI=1S/C37H45N9O10/c47-31-15-14-30(35(50)40-31)46-36(51)28-6-5-7-29(34(28)37(46)52)38-23-26-24-45(44-41-26)16-17-54-18-19-55-20-21-56-27-12-10-25(11-13-27)22-39-42-32(48)8-3-1-2-4-9-33(49)43-53/h5-7,10-13,22,24,30,38,53H,1-4,8-9,14-21,23H2,(H,42,48)(H,43,49)(H,40,47,50)/b39-22-
InChIKeyMHILTYZXXFOWJH-WVKHYPTHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HDAC6 Degrader 9c Product Overview


HDAC6 degrader 9c (dHDAC6 9c) is a bifunctional proteolysis-targeting chimera (PROTAC) molecule that selectively degrades histone deacetylase 6 (HDAC6) by hijacking the ubiquitin-proteasome system (UPS) [1]. It was developed by conjugating a non-selective, pan-HDAC inhibitor to a thalidomide-type cereblon (CRBN) E3 ubiquitin ligase ligand, representing the first-in-class small molecule degrader for zinc-dependent HDACs [1][2]. In MCF-7 cells, it achieves a half-maximal degradation concentration (DC50) of 34 nM with a maximum degradation (Dmax) of 70.5%, and it preferentially degrades HDAC6 over other class I and IIa HDAC isoforms despite its non-selective binding warhead [2].

Probe type

First-reported HDAC6 degrader tool for zinc-dependent HDACs

Selectivity context

Functional isoform selectivity studies despite non-selective binding warhead

Benchmarking utility

Degradation potency benchmarking for PROTAC optimization

Why HDAC6 Degrader 9c Cannot Be Substituted


The functional selectivity of HDAC6 degrader 9c arises from its unique degradation-based mechanism, which is fundamentally different from occupancy-driven inhibition. While pan-HDAC inhibitors like SAHA (vorinostat) non-selectively bind and inhibit all zinc-dependent HDACs, leading to significant toxicity [1], 9c achieves selective HDAC6 protein elimination despite using a non-selective binding warhead [2]. Newer generation HDAC6 degraders like NP8 (DC50 = 3.8 nM) [3] offer improved potency but may exhibit different selectivity profiles or 'hook effects' that alter functional outcomes. The quantitative degradation parameters (DC50, Dmax) and isoform selectivity profile established for 9c serve as a critical historical and functional benchmark; substituting it for a more potent analog without matching these parameters risks altering experimental outcomes in pathway-specific studies.

Mechanism mismatch

Occupancy-based HDAC inhibitors do not recapitulate degradation-driven protein elimination.

Activity window shift

More potent degraders may alter the DC50/hook effect relationship, changing the effective concentration range.

Selectivity transfer

Degradation selectivity profile may not match binding selectivity; isoform patterns can differ.

HDAC6 Degrader 9c Comparative Data


Potency Comparison with NP8

HDAC6 degrader 9c demonstrates a DC50 of 34 nM and a Dmax of 70.5% in MCF-7 breast cancer cells [1]. Its more optimized successor, NP8, achieves a significantly improved DC50 of 3.8 nM in multiple myeloma cells [1]. This data establishes 9c as a foundational molecule with moderate degradation potency, making it a valuable reference standard for evaluating the potency gains achieved through linker optimization in newer series.

Potency vs. NP8
Head-to-head
DC50 34 nM (9c) vs. 3.8 nM (NP8); Dmax 70.5% (9c)
Reported potency benchmark context
MCF-7 cells, Western blot
HDAC6 degradation PROTAC potency DC50 comparison Multiple Myeloma

Degradation vs. Inhibition Mechanism

Unlike selective HDAC6 inhibitors such as Nexturastat A (IC50 = 5.02 nM), which merely block the enzyme's catalytic pocket, 9c acts as a heterobifunctional degrader, inducing the complete, UPS-mediated elimination of the HDAC6 protein [1]. This is functionally confirmed by a concomitant increase in acetylated α-tubulin levels upon 9c treatment, a consequence of HDAC6 protein removal rather than transient catalytic inhibition [1][2].

Degradation vs. Inhibition
Class-level inference
Protein degradation (DC50 34 nM) vs. catalytic inhibition (IC50 5.02 nM, Nexturastat A)
Supports mechanism-of-action studies
Degradation in cells; inhibition cell-free
PROTAC HDAC6 knockdown UPS Tubulin acetylation

Isoform Selectivity Profile

Patent data explicitly shows that compound 9c preferentially degrades HDAC6 over HDAC1, HDAC2, and HDAC4 in MCF-7 cells, despite being designed from a non-selective HDAC inhibitor warhead [1]. A direct immunoblot comparison with a later-generation degrader, compound 18b, was conducted against HDAC1, HDAC2, HDAC4, HDAC6, and HDAC8 across a dilution series (6, 19, 56, 167, and 500 nM) [1]. This demonstrates 9c's capability to achieve functional selectivity at the degradation level, a counter-intuitive but highly valued feature.

Isoform Selectivity
Head-to-head
Preferential HDAC6 degradation over HDAC1/2/4 at 6–500 nM
Supports functional selectivity review
MCF-7 cells, 12 h, immunoblot
HDAC isoform selectivity MCF-7 Immunoblot CRBN

Hook Effect Characterization

A critical parameter for PROTAC molecule utility is the characterization of its 'hook effect'—a loss of activity at high concentrations due to unproductive binary complex formation. For HDAC6 degrader 9c, the maximal degradation effect is observed at approximately 300 nM, with efficacy diminishing at higher concentrations [1]. This bell-shaped dose-response curve is a direct consequence of its three-body binding equilibrium and is quantitatively documented (DC50 = 34 nM, maximal effect at ~300 nM) [1]. In contrast, many next-generation HDAC6 degraders may exhibit different hook effect profiles, which can complicate their use in vivo.

Hook Effect
Supporting evidence
Maximal degradation at ~300 nM; active window >8-fold over DC50
Defined assay concentration window
MCF-7 cells, 5 nM–10 µM
PROTAC pharmacology hook effect ternary complex Dmax

HDAC6 Degrader 9c Application Scenarios


PROTAC Potency Benchmarking

As the first-in-class HDAC6 degrader, 9c is the essential reference standard for evaluating the potency, efficacy, and selectivity of new-generation PROTACs. Its well-characterized DC50 of 34 nM and Dmax of 70.5% in MCF-7 cells, alongside its defined 'hook effect' at ~300 nM, provide a robust baseline for structure-activity relationship (SAR) studies [1]. Direct comparison to 9c is standard practice for claims of improved degradation efficiency, as seen with NP8 (DC50 = 3.8 nM) [2].

HDAC6 Scaffolding in Cancer

Unlike catalytic inhibitors (e.g., Nexturastat A), 9c eliminates the entire HDAC6 protein, thus abrogating both its enzymatic activity and its role as a scaffolding platform for client proteins. This makes it uniquely suited for studies aiming to dissect the non-catalytic functions of HDAC6, such as aggresome formation and ubiquitin-binding, in multiple myeloma or breast cancer models (e.g., MCF-7, MM.1S) [1].

CRBN-Based Selectivity Validation

The surprising ability of 9c to achieve isoform-selective degradation (HDAC6 over HDAC1/2/4) from a non-selective inhibitor warhead makes it an ideal tool compound for studying the mechanistic basis of degradation selectivity [1]. It serves as a comparator for VHL-based HDAC6 degraders, which avoid the neo-substrate degradation issues associated with CRBN ligands but often exhibit lower degradation efficiency [3].

Application
Selection Property
Validation Focus
PROTAC potency benchmarking
Degradation potency baseline
DC50/Dmax ratio validation
HDAC6 scaffolding in cancer cell models
Protein elimination vs inhibition
Non-catalytic endpoint review
CRBN-dependent selectivity studies
Isoform degradation selectivity
CRBN-dependent knockdown verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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